molecular formula C6H11NO B8086604 (3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole

(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole

Cat. No.: B8086604
M. Wt: 113.16 g/mol
InChI Key: SSOZXXUSHMYCRH-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole typically involves cyclization reactions. One common method is the [3+2] cycloaddition reaction, where a furan derivative reacts with an appropriate pyrrole precursor under specific conditions. For instance, the reaction of a furan derivative with an amino alcohol in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol derivative .

Scientific Research Applications

(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-7-5-2-4-8-6(1)5/h5-7H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOZXXUSHMYCRH-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1OCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@@H]1OCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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